tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16337907
InChI: InChI=1S/C19H24FN5O4/c1-19(2,3)29-18(28)22-8-7-21-17(27)11-9-14(26)25(10-11)16-15-12(20)5-4-6-13(15)23-24-16/h4-6,11H,7-10H2,1-3H3,(H,21,27)(H,22,28)(H,23,24)
SMILES:
Molecular Formula: C19H24FN5O4
Molecular Weight: 405.4 g/mol

tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

CAS No.:

Cat. No.: VC16337907

Molecular Formula: C19H24FN5O4

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate -

Specification

Molecular Formula C19H24FN5O4
Molecular Weight 405.4 g/mol
IUPAC Name tert-butyl N-[2-[[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate
Standard InChI InChI=1S/C19H24FN5O4/c1-19(2,3)29-18(28)22-8-7-21-17(27)11-9-14(26)25(10-11)16-15-12(20)5-4-6-13(15)23-24-16/h4-6,11H,7-10H2,1-3H3,(H,21,27)(H,22,28)(H,23,24)
Standard InChI Key GUTTVTFFJXYWMS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C(=CC=C3)F

Introduction

The compound tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a synthetic organic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds that incorporate fluorinated indazole derivatives, carbamates, and pyrrolidone moieties. These structural features suggest its relevance in drug design, particularly for targeting biological systems with high specificity.

Synthesis

The synthesis of this compound likely involves a multi-step process:

  • Fluorinated Indazole Preparation: The indazole core is synthesized through cyclization reactions using substituted hydrazines and benzoic acid derivatives.

  • Pyrrolidone Formation: The pyrrolidone ring is introduced via condensation reactions between amines and keto acids.

  • Carbamate Coupling: The final step involves coupling the intermediate with tert-butyl chloroformate to form the carbamate group.

Biological Relevance

Fluorinated indazole derivatives, such as this compound, are known for their role in drug discovery due to their:

  • High Binding Affinity: Fluorine atoms enhance interactions with biological targets through hydrogen bonding and dipole effects.

  • Metabolic Stability: The tert-butyl group reduces susceptibility to enzymatic degradation.

  • Pharmacological Potential: Similar compounds have shown activity against cancer, bacterial infections, and inflammatory conditions.

Potential Applications

While specific biological data for this compound are not available, its structural features suggest potential applications in:

  • Cancer Therapy: Indazole derivatives are often used as kinase inhibitors.

  • Antibacterial Agents: Fluorinated molecules exhibit enhanced membrane permeability and antimicrobial activity.

  • Enzyme Inhibition: The carbamate group may act as a reversible inhibitor of enzymes like acetylcholinesterase.

Analytical Data

The compound can be characterized using standard techniques:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the presence of functional groups.

  • Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies characteristic carbamate and ketone stretches.

Challenges in Research

While promising, challenges associated with this compound include:

  • Synthesis Complexity: Multi-step synthesis may limit scalability.

  • Limited Data: Further studies are needed to explore its biological activity and toxicity profile.

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